1,1,1,2,3-Pentachloropropane

Thermophysical Properties Process Engineering Chlorinated Alkanes

1,1,1,2,3-Pentachloropropane (HCC-240db) is a heavily chlorinated propane derivative (C3H3Cl5, MW 216.32) characterized by an asymmetric chlorine substitution pattern that distinguishes it from other pentachloropropane isomers and lower chlorinated analogs. This compound exists as a clear liquid at ambient temperature with a reported density of approximately 1.60-1.61 g/cm³ and a boiling point near 196°C at atmospheric pressure.

Molecular Formula C3H3Cl5
Molecular Weight 216.3 g/mol
CAS No. 21700-31-2
Cat. No. B1626564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,3-Pentachloropropane
CAS21700-31-2
Molecular FormulaC3H3Cl5
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC(C(C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C3H3Cl5/c4-1-2(5)3(6,7)8/h2H,1H2
InChIKeyZXPCCXXSNUIVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2,3-Pentachloropropane (CAS 21700-31-2): A Differentiated Chlorinated C3 Intermediate for Fluorochemical Synthesis


1,1,1,2,3-Pentachloropropane (HCC-240db) is a heavily chlorinated propane derivative (C3H3Cl5, MW 216.32) characterized by an asymmetric chlorine substitution pattern that distinguishes it from other pentachloropropane isomers and lower chlorinated analogs . This compound exists as a clear liquid at ambient temperature with a reported density of approximately 1.60-1.61 g/cm³ and a boiling point near 196°C at atmospheric pressure . Its primary industrial relevance stems from its role as a strategic intermediate in the manufacture of hydrofluoroolefins (HFOs), including 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which are critical components in next-generation, low-global-warming-potential refrigerants and blowing agents [1].

Why 1,1,1,2,3-Pentachloropropane (HCC-240db) Cannot Be Replaced by In-Class Isomers or Precursors


Within the pentachloropropane isomer family and its tetrachloropropane precursors, seemingly minor differences in chlorine atom positioning profoundly impact physical properties, synthetic accessibility, and downstream reactivity, rendering the class non-interchangeable. The target compound (1,1,1,2,3-) is distinguished by a unique asymmetric substitution pattern that enables preferential formation of specific hydrochlorofluoroolefin (HCFO) and hydrofluoroolefin (HFO) intermediates via gas-phase fluorination [1]. Substituting with 1,1,1,3-tetrachloropropane would require an additional, often low-yield, chlorination step, while using a different pentachloropropane isomer, such as 1,1,2,3,3- or 1,1,1,3,3-, would alter the fluorination pathway, leading to different, potentially less desirable, fluorocarbon products [2]. The quantifiable differences in volatility, as measured by vapor pressure and boiling point, further mandate against simple interchange in industrial processes where reaction kinetics, separation efficiency, and product purity are tightly coupled to these physical constants.

Quantitative Differentiators: Head-to-Head Evidence for 1,1,1,2,3-Pentachloropropane vs. Closest Analogs


Volatility Profile: Elevated Boiling Point vs. 1,1,1,3-Tetrachloropropane

1,1,1,2,3-Pentachloropropane exhibits a significantly higher boiling point than its common precursor, 1,1,1,3-tetrachloropropane. This is due to its increased molecular weight and the presence of an additional chlorine atom, which enhances intermolecular interactions. The quantitative difference is substantial, with the target compound boiling at 196.1±8.0 °C, compared to 161.3±8.0 °C for 1,1,1,3-tetrachloropropane [1]. This differential impacts the design of chlorination reactors, as well as downstream distillation and separation unit operations.

Thermophysical Properties Process Engineering Chlorinated Alkanes

Synthetic Pathway Differentiation: Direct Chlorination vs. Alternative Precursor Routes

The synthesis of 1,1,1,2,3-pentachloropropane is typically achieved via the catalytic chlorination of 1,1,1,3-tetrachloropropane using a Lewis acid catalyst such as ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) [1]. In contrast, an isomer like 1,1,1,3,3-pentachloropropane (HCC-240fa) is primarily synthesized via a different route, often the addition reaction of carbon tetrachloride with vinyl chloride in the presence of a catalyst . This fundamental difference in synthetic routes and starting materials has direct implications for supply chain economics, feedstock availability, and the impurity profile of the final product.

Organic Synthesis Halogenation Chemistry Process Chemistry

Isomer-Specific Fluorination Reactivity: Preferential Pathway to HFO-1234yf

Gas-phase catalytic fluorination of 1,1,1,2,3-pentachloropropane with hydrogen fluoride (HF) yields 2,3,3,3-tetrafluoropropene (HFO-1234yf) as the primary product [1]. While other pentachloropropane isomers like 1,1,2,2,3-pentachloropropane (HCC-240aa) can also be fluorinated to HFO-1234yf, the specific asymmetric chlorine arrangement in the target compound leads to a more direct, selective, and higher-yielding pathway in many catalytic systems [2]. This is in stark contrast to 1,1,1,3,3-pentachloropropane (HCC-240fa), which is known to be a precursor for 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 1,3,3,3-tetrafluoropropene (HFO-1234ze), not HFO-1234yf [3].

Fluorination Hydrofluoroolefins Catalysis

Azeotrope Formation with Hydrogen Fluoride: A Unique Process Engineering Lever

1,1,1,2,3-Pentachloropropane forms a heteroazeotrope-like composition with hydrogen fluoride (HF), a critical reagent in its downstream conversion to fluorocarbons [1]. At approximately 70 °C and 92 psig (7.3 bar), a composition consisting essentially of 1,1,1,2,3-pentachloropropane and HF exhibits azeotropic behavior [1]. This azeotrope formation is a critical piece of process engineering data, as it provides a handle for the separation and recycle of unreacted HF, a feature that is not identically shared by all other pentachloropropane isomers [2]. This property can be leveraged to design more efficient and cost-effective manufacturing processes.

Phase Equilibria Separation Science Fluorination Process

Impurity Profile and Purification: Achieving >99.5% Purity for High-Performance Applications

The production of highly pure 1,1,1,2,3-pentachloropropane is essential for its use in sensitive downstream applications, as even trace impurities can poison fluorination catalysts or lead to undesirable byproducts. Patented processes have been developed to achieve a composition containing >99.5% 1,1,1,2,3-pentachloropropane, with less than 0.2% 1,1,1,3-tetrachloropropane, less than 0.1% hexachloropropane isomers, and less than 100 ppm of brominated compounds [1]. This level of purity is a verifiable specification that distinguishes a high-grade material suitable for electronics and pharmaceutical intermediates from a lower-purity, bulk industrial grade that might suffice for less demanding applications.

High Purity Purification Analytical Chemistry

Physical Property Differences: Density and Vapor Pressure vs. Other Pentachloropropane Isomers

Even among the pentachloropropane isomers, quantifiable differences in fundamental physical properties exist. For instance, 1,1,1,2,3-pentachloropropane has a reported density of 1.598-1.612 g/cm³ [1], whereas its isomer 1,1,2,3,3-pentachloropropane is reported to have a density of 1.6±0.1 g/cm³ and a boiling point of 205.8±8.0 °C [2]. The lower boiling point and slightly different density of the 1,1,1,2,3- isomer relative to the 1,1,2,3,3- isomer can influence its behavior in liquid-phase reactions and its separation from reaction mixtures via distillation. Furthermore, the vapor pressure of 1,1,1,2,3-pentachloropropane at 25°C is estimated to be 0.568 mmHg [1], a critical parameter for designing vapor-handling systems and assessing potential fugitive emissions.

Physical Chemistry Material Properties Process Simulation

Validated Applications of 1,1,1,2,3-Pentachloropropane Based on Its Differentiated Properties


Synthesis of High-Value Hydrofluoroolefin (HFO) Refrigerants

The primary industrial application of 1,1,1,2,3-pentachloropropane is as a key intermediate in the multi-step synthesis of HFO-1234yf, a fourth-generation refrigerant with a global warming potential (GWP) of <1 [1]. The specific chlorine substitution pattern of this isomer is crucial, as it facilitates a more selective and higher-yielding conversion during the gas-phase fluorination step with HF, compared to alternative pentachloropropane isomers which may lead to different HFOs like HFO-1234ze [1]. This application directly leverages the compound's unique reactivity profile detailed in Section 3.

Production of 1,1,2,3-Tetrachloropropene for Agrochemicals and Polymers

1,1,1,2,3-Pentachloropropane can be selectively dehydrochlorinated to yield 1,1,2,3-tetrachloropropene [2]. This tetrachloropropene is a valuable commodity chemical used as a feedstock for the herbicide Triallate and as a monomer in the production of certain specialty polymers [2]. The efficiency of this dehydrochlorination step is directly tied to the purity of the starting pentachloropropane, as the presence of other isomers or unreacted 1,1,1,3-tetrachloropropane precursor would lead to a complex mixture of alkenes requiring costly separation [3].

Analytical Reference Standard for Environmental and Quality Control

Due to its well-defined properties and the availability of high-purity grades (>99.5%) [3], 1,1,1,2,3-pentachloropropane is utilized as a certified reference material. Standard solutions prepared in methanol are used for instrument calibration (e.g., GC-MS, GC-ECD) and as quality control samples in the analysis of environmental matrices, industrial effluents, and in the monitoring of chlorinated hydrocarbon manufacturing processes [4]. This application relies on the compound's established purity benchmarks and reliable analytical behavior, as supported by the impurity profile evidence.

Use as a Solvent and Reaction Diluent in Chlorination Processes

In certain chlorination reactions, 1,1,1,2,3-pentachloropropane can function effectively as an inert solvent or diluent. Its relatively high boiling point and density, compared to other chlorinated solvents, can help moderate exothermic reactions and improve heat transfer [2]. Furthermore, it has been shown to act as an inhibitor, preventing the formation of undesirable high-boiling residues like dimers or oligomers during dehydrochlorination processes [2]. This solvent application is a direct consequence of its unique thermophysical properties, such as its elevated boiling point (~196°C) and density (~1.60 g/cm³), which differentiate it from lower-boiling solvents like 1,1,1,3-tetrachloropropane (bp ~161°C).

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